3-Bromo-2-phenylquinolin-4(1h)-one
Übersicht
Beschreibung
3-Bromo-2-phenylquinolin-4(1h)-one is a chemical compound that belongs to the class of quinoline derivatives. It is a heterocyclic organic compound that has numerous applications in scientific research. This compound is known for its unique pharmacological properties and has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
- 3-Bromo-2-phenylquinolin-4(1H)-one has been synthesized through innovative procedures, such as the novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, demonstrating advancements in the field of organic chemistry and synthesis methods (Raveglia et al., 1997).
Catalytic Applications
- The compound is utilized in palladium-catalyzed regioselective cross-coupling reactions, offering a practical route for synthesizing 3,4-disubstituted quinolin-2(1H)-ones, important in various synthetic applications (Wang, Fan, & Wu, 2007).
Anticancer and Antiangiogenic Effects
- Studies have evaluated the antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones, including 3-Bromo-2-phenylquinolin-4(1H)-one, showing promising results in reducing endothelial cell numbers and inhibiting neovessel growth, which could be significant in cancer treatment (Mabeta, Auer, & Mphahlele, 2009).
Structural and Spectroscopic Analysis
- Comprehensive structural and spectroscopic studies have been conducted on derivatives of 3-Bromo-2-phenylquinolin-4(1H)-one, providing essential insights into its molecular structure and behavior (Mphahlele, Fernandes, El‐Nahas, Ottosson, Ndlovu, Sithole, Dladla, & Waal, 2002).
Synthesis of Derivatives for Biological Evaluation
- Various derivatives of 3-Bromo-2-phenylquinolin-4(1H)-one have been synthesized and evaluated for biological activities such as antitubercular potency, suggesting its potential in developing new therapeutic agents (de Macedo et al., 2017).
Eigenschaften
IUPAC Name |
3-bromo-2-phenyl-1H-quinolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-13-14(10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15(13)18/h1-9H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXHUFVPTJDODX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279490 | |
Record name | NSC12825 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-phenylquinolin-4(1h)-one | |
CAS RN |
6639-96-9 | |
Record name | NSC12825 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC12825 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40279490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.